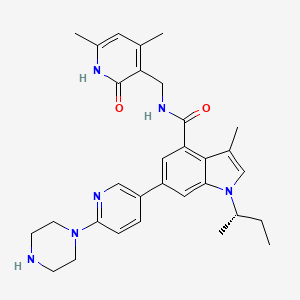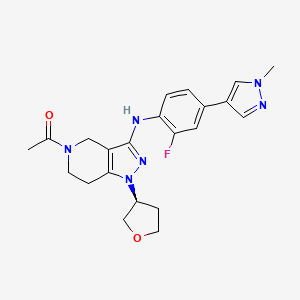
GSK126
Descripción general
Descripción
GSK126 es un inhibidor potente y selectivo de la enzima homóloga 2 de potenciador de zeste (EZH2), una metiltransferasa de histonas que desempeña un papel crucial en la regulación de la expresión génica a través de la remodelación de la cromatina. EZH2 es un componente del complejo represor de policomb 2 (PRC2), que trimetila la lisina 27 en la histona H3 (H3K27me3), lo que lleva a la represión transcripcional. La sobreexpresión de EZH2 se asocia con varios tipos de cáncer, convirtiéndola en un objetivo significativo para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
GSK126 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del Cáncer: this compound se utiliza para estudiar el papel de EZH2 en la progresión del cáncer y para desarrollar terapias contra el cáncer dirigidas.
Epigenética: this compound se utiliza para investigar el papel de la metilación de histonas en la expresión génica y la remodelación de la cromatina.
Investigación de Células Madre: this compound se utiliza para estudiar el papel de EZH2 en la diferenciación y el desarrollo de células madre.
Desarrollo de Medicamentos: This compound sirve como un compuesto líder para el desarrollo de nuevos inhibidores de EZH2 con mayor eficacia y selectividad.
Mecanismo De Acción
GSK126 ejerce sus efectos inhibiendo la actividad enzimática de EZH2, lo que lleva a una disminución en los niveles globales de H3K27me3. Esta inhibición reactiva los genes diana de PRC2 silenciados y suprime la proliferación de células cancerosas mutantes de EZH2. This compound se une al sitio catalítico de EZH2, evitando la metilación de la histona H3. Esto da como resultado la reactivación de los genes supresores tumorales y la inhibición del crecimiento de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
GSK126 competes with S-adenosyl methionine (SAM) to bind EZH2 and inhibit enzyme activity . It exhibits high selectivity for EZH2 compared with over 20 other methyltransferases . The molecular docking results between EZH2 and this compound revealed a strong binding interaction .
Cellular Effects
This compound has been shown to suppress cell migration and angiogenesis in solid tumor cell lines through down-regulation of VEGF-A expression . It also inhibits B-cell lymphoma cell proliferation in vitro . In gastric and lung cancer cell lines, this compound inhibited cell migration in a dose-dependent manner .
Molecular Mechanism
This compound works by inhibiting the activity of EZH2, a key epigenetic regulator of gene expression . EZH2 is a histone methyltransferase that catalyzes histone 3 tri-methylation at lysine 27 (H3K27me3), resulting in gene silencing . By inhibiting EZH2, this compound effectively reduces H3K27me3 levels and reactivates silenced genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to expedite the developmental process and enhance the rooting rate in Larix kaempferi . Morphologically clear primordia appeared between 20 and 25 days after cutting, which was 7–10 days earlier than in the control group .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote seizure susceptibility . Mice pretreated with this compound and injected with the same concentration of pentamethazol (PTZ) experienced marked convulsions . In another study, this compound at 200 mg/kg significantly inhibited cancer cell migration .
Metabolic Pathways
This compound is involved in the regulation of the tricarboxylic acid (TCA) cycle . It has been shown to transcriptionally upregulate IDH2, thereby enhancing TCA cycle activity .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with EZH2 to inhibit its activity .
Métodos De Preparación
GSK126 se puede sintetizar a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. Una ruta sintética común implica la reacción de 4-(4-metilpiperazin-1-il)anilina con cloruro de 4-clorobencilo en presencia de una base para formar un intermedio. Este intermedio se hace reaccionar luego con 4-(4-metilpiperazin-1-il)anilina y cloruro de 4-clorobencilo bajo condiciones específicas para producir this compound . Los métodos de producción industrial generalmente implican optimizar estas condiciones de reacción para lograr un alto rendimiento y pureza.
Análisis De Reacciones Químicas
GSK126 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .
Comparación Con Compuestos Similares
GSK126 se compara con otros inhibidores de EZH2, como EPZ-6438 y tazemetostat. Si bien todos estos compuestos se dirigen a EZH2, this compound es altamente selectivo para EZH2 sobre otras metiltransferasas, con una potencia que es 1000 veces mayor que para otras metiltransferasas . Esta alta selectividad hace de this compound una herramienta valiosa para estudiar las vías específicas de EZH2 y desarrollar terapias dirigidas. Otros compuestos similares incluyen:
EPZ-6438: Otro inhibidor potente de EZH2 con aplicaciones clínicas en terapia contra el cáncer.
Tazemetostat: Un inhibidor de EZH2 aprobado para el tratamiento de ciertos tipos de linfoma.
La selectividad y la potencia únicas de this compound lo convierten en un compuesto valioso para aplicaciones de investigación y terapéuticas.
Propiedades
IUPAC Name |
1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFKBQGSFSOSM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025739 | |
| Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346574-57-9 | |
| Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-2816126 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2816126 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)





![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)



![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)
![12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B607697.png)
